Diglyme-d14

Catalog No.
S881399
CAS No.
38086-00-9
M.F
C6H14O3
M. Wt
148.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diglyme-d14

CAS Number

38086-00-9

Product Name

Diglyme-d14

IUPAC Name

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane

Molecular Formula

C6H14O3

Molecular Weight

148.26

InChI

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2

InChI Key

SBZXBUIDTXKZTM-ZLKPZJALSA-N

SMILES

COCCOCCOC

Synonyms

1,1’-Oxybis[2-(methoxy-d3)ethane-1,1,2,2-d4; 1,1’-Oxybis[2-methoxyethane]-d14; Bis(2-methoxyethyl)Ether-d14; 1,5-Dimethoxy-3-oxapentane-d14; 1-(2-Methoxyethoxy)-2-methoxyethane-d14; 2,5,8-Trioxanonane-d14; Diethylene Glycol Dimethyl Ether-d14; Dimeth

Application in Sodium-Ion Batteries

Scientific Field: Electrochemistry and Energy Storage

Summary of Application: Diglyme-d14 is utilized in the development of sodium-ion batteries as a component of the electrolyte solution. Its role is to enhance the formation of a stable solid electrolyte interphase (SEI) on hard carbon composite anodes, which is crucial for the performance and longevity of the batteries.

Methods of Application: Researchers conducted half-cell experiments using 1 M sodium hexafluorophosphate (NaPF6) in Diglyme-d14 as the electrolyte. They investigated spray-coated hard carbon composite electrodes charged at low and high current rates.

Results: The electrodes achieved a discharge capacity of 431 mAhg^-1 at 0.1 C, maintaining stability over 40 cycles. This performance is significantly higher compared to that obtained in carbonate-based electrolytes. The SEI layers’ properties were analyzed using techniques like conductive atomic force microscopy (c-AFM), scanning electrochemical microscopy (SECM), X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary-ion mass spectrometry (ToF-SIMS), revealing differences influenced by the formation conditions .

Application in Graphite Intercalation Compounds

Scientific Field: Materials Science

Summary of Application: Diglyme-d14 is investigated for its potential to promote the electrochemical formation of quaternary graphite intercalation compounds, which are essential in developing advanced materials with unique electrical properties.

Methods of Application: The research involves the study of solvent interactions within the graphite structure during the intercalation process, with Diglyme-d14 acting as a solvent promoter.

Application in Solid Electrolyte Interphase Analysis

Scientific Field: Electrochemistry

Summary of Application: Diglyme-d14 is used to analyze the solid electrolyte interphase formed on electrode surfaces in batteries, which is key to understanding battery performance and degradation.

Methods of Application: The analysis involves various microscopic and spectroscopic techniques to study the SEI layers formed in the presence of Diglyme-d14.

Results: The studies reveal that Diglyme-d14 helps form a thin, stable SEI layer, which is beneficial for the battery’s performance and longevity .

Application in Intercalation Chemistry Research

Scientific Field: Intercalation Chemistry

Summary of Application: Diglyme-d14 is used in the study of intercalation processes, which involve inserting molecules or ions between layered materials, affecting their physical and chemical properties.

Methods of Application: Research focuses on the interaction of Diglyme-d14 with layered materials to understand the mechanisms of intercalation and its effects on material properties.

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Diglyme-d14 is used as a solvent in organic synthesis reactions where deuterated compounds are required. Its high deuteration level makes it an ideal solvent for synthesizing labeled compounds used in various analytical techniques.

Methods of Application: The compound is used in reactions under controlled temperatures and inert atmospheres to prevent the exchange of deuterium with protium from the environment.

Results: The use of Diglyme-d14 in organic synthesis has led to the successful preparation of numerous deuterated organic compounds, which are essential for NMR studies and isotopic labeling .

Diglyme-d14, also known as diethylene glycol dimethyl ether-d14, is a deuterated solvent with the molecular formula C6D14O3C_6D_{14}O_3 and a molecular weight of 148.26 g/mol. It is a labeled analogue of diglyme, featuring deuterium atoms in place of hydrogen. This compound is characterized by its low melting point of approximately -68 °C and a boiling point of about 162 °C, with a density of 0.95 g/cm³ at 20 °C . The presence of deuterium allows for its use in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy, where it serves as an internal standard or tracer.

Diglyme-d14 functions as a solvent in NMR spectroscopy. During NMR analysis, a strong magnetic field aligns the nuclei of atoms in the sample containing isotopes with magnetic properties (e.g., ¹H, ¹³C). Radio waves are then applied, causing specific nuclei to absorb energy and flip their spin states. The resulting signals are detected and used to determine the structure of the molecule. Deuteration in Diglyme-d14 eliminates the background signal from solvent protons, allowing for clearer observation of the signals from the target molecule [].

Diglyme-d14 is primarily utilized as a solvent in organic synthesis, particularly in reactions involving Grignard reagents. It facilitates the formation of organometallic compounds by providing a stable medium for these highly reactive species . The compound is also involved in reactions that require high temperatures and can stabilize intermediates that might otherwise be unstable in conventional solvents. Its unique properties allow it to participate in various chemical transformations without interfering with the reaction mechanisms.

Diglyme-d14 can be synthesized through several methods, typically involving the deuteration of its non-deuterated counterpart. Common approaches include:

  • Deuteration of Diglyme: This method involves the substitution of hydrogen atoms with deuterium using deuterated reagents or catalysts under controlled conditions.
  • Chemical Exchange Reactions: Utilizing deuterated solvents and reagents to facilitate the incorporation of deuterium into the diglyme structure.

These methods ensure that the resulting diglyme-d14 maintains its chemical integrity while achieving the desired isotopic labeling.

Interaction studies involving diglyme-d14 often focus on its role as a solvent in facilitating reactions rather than direct interactions with biological systems. Research indicates that diglyme-based solvents can influence reaction rates and product distributions due to their unique solvation properties. Additionally, studies have examined the stability of diglyme-based electrolytes in battery technologies, highlighting its utility in electrochemical applications .

Diglyme-d14 shares structural similarities with other glymes and ethers. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Diglyme (Diethylene Glycol Dimethyl Ether)C6H14O3C_6H_{14}O_3Common solvent for Grignard reactions
Ethyl Diglyme (Diethylene Glycol Methyl Ethyl Ether)C8H18O3C_8H_{18}O_3Used for higher temperature reactions
Bis(2-Methoxyethyl) EtherC6H14O3C_6H_{14}O_3Similar solvent properties; used in various syntheses

Uniqueness of Diglyme-d14

The uniqueness of diglyme-d14 lies in its isotopic labeling with deuterium, which provides enhanced analytical capabilities compared to its non-deuterated analogs. This feature enables researchers to track reaction pathways and mechanisms more effectively, making it invaluable in both synthetic chemistry and analytical applications.

XLogP3

-0.4

Dates

Modify: 2023-08-15

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